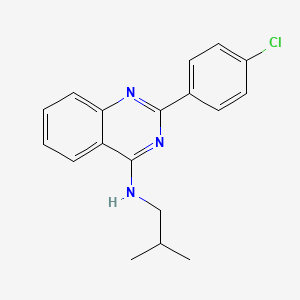
2-(4-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C18H18ClN3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine is 311.1189253 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
AG-1478, a variant of 2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine, shows promising in vitro and in vivo antiproliferative activity. It is significant in biopharmaceutical research due to its potent activities. Understanding its spectral signatures helps in determining its targets and interactions, crucial for therapeutic applications (Khattab et al., 2016).
AMPA Receptor Antagonists
Research into 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, related to 2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine, has led to the discovery of new AMPA receptor antagonists. These compounds have shown varying potencies, contributing significantly to the study of AMPA receptor inhibition (Chenard et al., 2001).
Treatment of Refractory Solid Tumors and CNS Malignancies
Gefitinib, another derivative, has been studied for treating refractory solid tumors and CNS malignancies in pediatric patients. It's a selective inhibitor of the epidermal growth factor receptor (EGFR), showing potential in targeting specific tumor types (Freeman et al., 2006).
Bioassay Against Microcystis aeruginosa
2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline (CMQ), a similar derivative, has been evaluated for its effects on the cyanobacteria Microcystis aeruginosa. This research is crucial for understanding the environmental and ecological impacts of quinazoline derivatives (Zhao et al., 2015).
Electrochemical and Photophysical Properties
Studies on electron-withdrawing substituted quinazoline chromophores, including 2-(4-chlorophenyl)quinazoline variants, have been conducted. These studies focus on their electrochemical, photophysical, and nonlinear optical properties, relevant for material sciences (Moshkina et al., 2020).
Corrosion Inhibition
Quinoxaline derivatives, structurally similar to 2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine, have been synthesized and used as corrosion inhibitors. This application is vital in industrial chemistry, especially for protecting metals against corrosion (Saraswat & Yadav, 2020).
Antimalarial Effects
N2-Aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, structurally related to 2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine, have been synthesized for their antimalarial properties. This research contributes to the development of new treatments for malaria (Elslager et al., 1981).
Antibacterial Activity
N2, N4-disubstituted quinazoline-2,4-diamines, closely related to 2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine, have shown significant antibacterial activity against multidrug-resistant Staphylococcus aureus (Van Horn et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-12(2)11-20-18-15-5-3-4-6-16(15)21-17(22-18)13-7-9-14(19)10-8-13/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRWIDVRWALVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-4-(tetrazol-1-yl)butan-1-one](/img/structure/B5574654.png)
![6-ETHOXY-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B5574676.png)
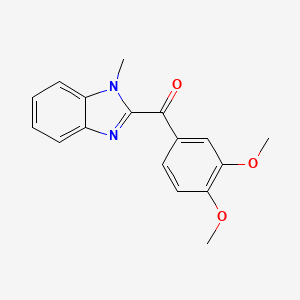
![2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5574691.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B5574700.png)
![6-({[1-(phenylsulfonyl)-4-piperidinyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5574704.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5574718.png)
![4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5574725.png)
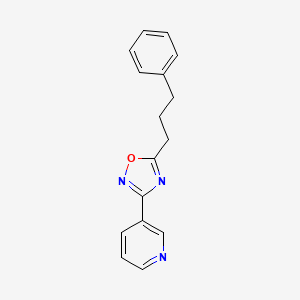
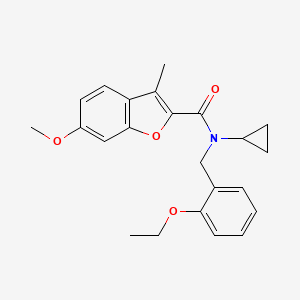
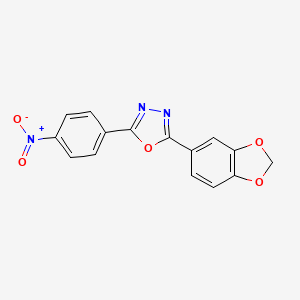
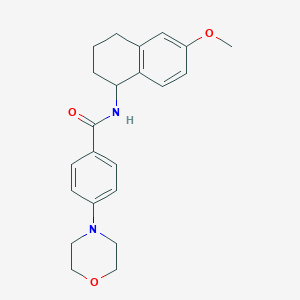
![4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B5574762.png)
![1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B5574770.png)
